N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes a biphenyl group, a thiazolidinone ring, and a butanamide chain
Properties
Molecular Formula |
C28H26N2O2S2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)butanamide |
InChI |
InChI=1S/C28H26N2O2S2/c1-2-20-10-12-21(13-11-20)19-25-27(32)30(28(33)34-25)18-6-9-26(31)29-24-16-14-23(15-17-24)22-7-4-3-5-8-22/h3-5,7-8,10-17,19H,2,6,9,18H2,1H3,(H,29,31)/b25-19- |
InChI Key |
HAUCDBXEMUPDHL-PLRJNAJWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be synthesized through the reaction of a thiourea derivative with an α-haloketone. The resulting thiazolidinone is then reacted with a biphenyl-4-yl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-4-yl)-4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- N-(biphenyl-4-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Uniqueness
N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.
Biological Activity
N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and interactions with various biological targets.
Structural Overview
The molecular formula of this compound is C28H26N2O2S2, with a molecular weight of 424.6 g/mol. The compound features a thiazolidinone ring, a butanamide moiety, and various substituents that contribute to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In studies involving thiazolidinone derivatives, some compounds demonstrated comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli compared to standard antibiotics like norfloxacin and chloramphenicol .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thiazolidinone moiety is known to inhibit various enzymes by mimicking natural substrates, while the biphenyl group may enhance lipophilicity, aiding in membrane penetration .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of Substituents : Modifications are made to introduce the biphenyl and ethylbenzylidene groups.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Comparative Analysis
To better understand the uniqueness of N-(biphenyl-4-yl)-4-[...]-butanamide, a comparative analysis with structurally similar compounds can be helpful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Oxo-thiazolidine derivative | Contains a thiazolidine ring | Lacks biphenyl substituent |
| N-(hydroxyphenyl)butanamide | Similar butanamide structure | Different phenolic substituent |
| 5-Fluorobenzaldehyde derivative | Contains fluorinated aromatic group | Enhanced lipophilicity |
This table illustrates how the unique arrangement of substituents on N-(biphenyl-4-yl)-4-[...]-butanamide significantly influences its chemical reactivity and biological activity compared to other compounds.
Case Studies
Several studies have focused on the biological activities of thiazolidinone derivatives similar to N-(biphenyl-4-yl)-4-[...]-butanamide:
- Antibacterial Studies : A series of thiazolidinones were evaluated for their antibacterial efficacy against common pathogens. Results indicated that certain derivatives exhibited potent activity, suggesting potential therapeutic applications in treating bacterial infections .
- Inhibition Studies : Research on thiazolidinones has shown their ability to inhibit specific protein-protein interactions in bacterial secretion systems, which are crucial for virulence in Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
